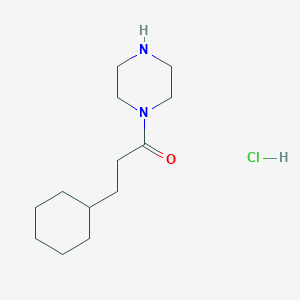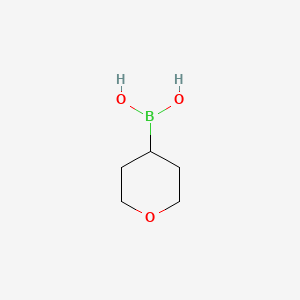![molecular formula C11H7F3N2O3S B1452908 2-{[4-(三氟甲氧基)苯基]氨基}-1,3-噻唑-4-羧酸 CAS No. 855531-22-5](/img/structure/B1452908.png)
2-{[4-(三氟甲氧基)苯基]氨基}-1,3-噻唑-4-羧酸
描述
The compound “2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid” is a derivative of thiazole, which is often used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 4-(trifluoromethoxy)aniline and 1,4-di(2′-thienyl)-1,4-butadione was stirred under reflux conditions for 36 hours . Afterward, the solvent was removed, and the crude product was purified using column chromatography . Another synthesis involved the use of 2-aminothiazole-4-carboxylate Schiff bases .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the structures of similar compounds. For instance, the compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains a carboxylic acid group and a trifluoromethoxy group attached to a phenyl ring .科学研究应用
电致变色器件
应用:该化合物中的三氟甲氧基苯基基团被用于开发电致变色聚合物。 这些聚合物在施加电势后会改变颜色,使其适用于智能窗户、自动调光镜和储能装置 .
实验程序:含有三氟甲氧基苯基基团的聚合物是通过电化学方法合成的。然后通过测量颜色变化的光学对比度和效率来表征它们的电致变色行为。
结果:三氟甲氧基单元的引入降低了 HOMO 和 LUMO 能量水平,从而实现了显著的颜色变化。 由这些聚合物制成的薄膜显示出高光学对比度和效率,表明它们具有用于高性能电致变色器件的潜力 .
抗菌剂
应用:包括具有 4-(三氟甲氧基)苯基部分的噻唑衍生物在内的噻唑衍生物已被发现具有抗菌特性。 它们正在被探索用于开发具有较少副作用的新型抗菌药物 .
实验程序:合成各种噻唑衍生物,然后对其进行体外筛选以对抗不同的细菌菌株,以评估其抗菌活性。
结果:具有噻唑结构的化合物已显示出对金黄色葡萄球菌和 E. coli 等病原体具有初步的体外抗菌活性,表明它们具有作为抗菌剂的潜力 .
有机合成中间体
应用:该化合物用作有机合成的中间体,特别是在制药和农用化学工业中。 其反应位点被用于构建复杂的分子骨架.
实验程序:在多步合成路线中使用该化合物来构建具有所需生物活性的目标分子。
结果:该化合物的独特结构促进了复杂分子的合成,表明其作为有机合成中通用中间体的价值。
抗菌剂
应用:1,3-噻唑核心是设计具有抗菌特性的化合物的关键。 它用于开发针对细菌 DNA 旋转酶 B 的药物,细菌 DNA 旋转酶 B 是细菌 DNA 复制的关键酶 .
实验程序:设计和合成噻唑衍生物,然后进行对接研究以评估它们与细菌 DNA 旋转酶 B 的结合亲和力。
结果:对接研究表明具有很强的结合亲和力,表明噻唑衍生物可能是细菌 DNA 旋转酶 B 的有效抑制剂,为新型抗菌药物提供了一条途径 .
抗肿瘤和细胞毒性剂
应用:噻唑衍生物因其抗肿瘤和细胞毒性活性而被研究。 由于它们具有抑制肿瘤生长和诱导细胞死亡的能力,因此它们是癌症治疗的潜在候选药物 .
实验程序:合成噻唑衍生物,然后进行体外和体内研究以评估其抗肿瘤和细胞毒性作用。
结果:一些噻唑衍生物已显示出显著的抗肿瘤和细胞毒性活性,突出了它们作为癌症治疗剂的潜力 .
电化学聚合
应用:该化合物用于电化学聚合过程以创建具有特定电致变色特性的聚合物。 这些聚合物适用于需要可逆颜色变化的应用 .
实验程序:对该化合物进行电化学聚合以形成聚合物,然后表征其电致变色特性。
作用机制
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
实验室实验的优点和局限性
The advantages of using 2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid in laboratory experiments include its low cost, ease of synthesis, and its solubility in water, methanol, and DMSO. Additionally, 2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid is a relatively stable compound and has a low toxicity. The main limitation of using 2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid in laboratory experiments is its limited solubility in organic solvents.
未来方向
Future research on 2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid could focus on investigating its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in drug development, organic synthesis, and as a catalyst in organic reactions. Further research could also focus on optimizing the synthesis of 2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid and exploring its potential use as a proton-transfer agent. Finally, research could also focus on developing new methods for using 2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid in laboratory experiments.
属性
IUPAC Name |
2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-6(2-4-7)15-10-16-8(5-20-10)9(17)18/h1-5H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBUCYMUOHPRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174684 | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855531-22-5 | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855531-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)


![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)




